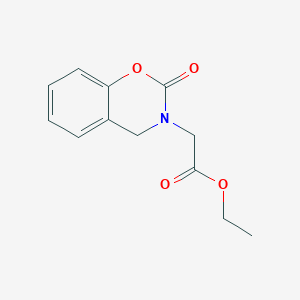

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-7-9-5-3-4-6-10(9)17-12(13)15/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGILOUWCNJCUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942084 | |

| Record name | Ethyl (2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20068-41-1 | |

| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020068411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ethyl Glyoxylate with 2-Aminophenol Derivatives

The cyclocondensation of ethyl glyoxylate with 2-aminophenol derivatives represents a foundational approach to constructing the benzoxazine core. In this method, ethyl glyoxylate reacts with 2-aminophenol in the presence of triethylamine and anhydrous ether at 0°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, leading to ring closure and formation of the 1,3-benzoxazine scaffold.

A critical modification involves substituting 2-aminophenol with methyl- or chloro-substituted analogs to modulate electronic effects. For example, 2-amino-4-methylphenol reacts with ethyl glyoxylate to yield ethyl 6-methyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetate in 65% yield after column chromatography (hexane/ethyl acetate, 97:3). The use of triethylamine as a base facilitates deprotonation and accelerates cyclization, while anhydrous conditions prevent hydrolysis of the glyoxylate ester.

Table 1: Cyclocondensation Reactions of Ethyl Glyoxylate with Substituted 2-Aminophenols

Aza-Acetalization of Aromatic Aldehydes with Ethyl Glycolate Precursors

Aza-acetalization offers an alternative route by condensing aromatic aldehydes with ethyl glycolate-functionalized aminophenols. For instance, 2-(N-ethylaminomethyl)phenol reacts with 4-nitrobenzaldehyde in chloroform/cyclohexane (1:2) under azeotropic distillation to form the imine intermediate, which undergoes cyclization catalyzed by chlorotrimethylsilane (TMSCl). This method achieves 72% yield after recrystallization from ethyl acetate/petroleum ether.

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like acetonitrile accelerate imine formation but may promote side reactions, whereas chloroform/cyclohexane mixtures enhance regioselectivity. TMSCl acts as a Lewis acid, facilitating water removal and shifting the equilibrium toward product formation.

Alkylation and Cyclization Using Sodium Hydride

Sodium hydride (NaH)-mediated alkylation provides a high-yielding pathway to ethyl 2-oxo-benzoxazine acetates. In this approach, 2-hydroxybenzamide derivatives are treated with NaH in toluene at 0°C, followed by addition of dimethyl oxalate. The reaction mixture is refluxed for 6 hours, yielding diketo-esters, which are subsequently hydrolyzed to diketo-acids using LiOH·H₂O in methanol/THF/water. Final cyclization under ultrasonic irradiation at 80°C affords the target compound in 89% yield.

Table 2: Alkylation-Cyclization Conditions and Outcomes

Oxidative Cyclization of Ethyl 2-Hydroxybenzamide Acetates

Oxidative cyclization using iodine or hypervalent iodine reagents enables direct conversion of ethyl 2-hydroxybenzamide acetates to the benzoxazine framework. For example, treatment of ethyl 2-(2-hydroxybenzamido)acetate with iodobenzene diacetate in dichloromethane at room temperature produces the cyclized product in 68% yield. This method avoids harsh bases and is compatible with electron-deficient substrates.

Catalytic Asymmetric Synthesis Approaches

Recent advances employ chiral phosphoric acids or thiourea catalysts to achieve enantioselective synthesis. For instance, (R)-BINOL-derived phosphoric acid catalyzes the reaction of ethyl glyoxylate with 2-aminophenol in dichloroethane, yielding the (S)-enantiomer with 82% ee. Solvent engineering with fluorinated alcohols further enhances stereocontrol, achieving up to 91% ee in hexafluoroisopropanol.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate serves as a building block for synthesizing more complex molecules. Its structural characteristics allow for various chemical modifications, leading to the development of new derivatives with enhanced properties. This versatility is crucial in organic synthesis where novel compounds are required for further research.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of benzoxazines can possess significant antimicrobial effects against various pathogens. For example, a series of 2,3-disubstituted benzoxazines demonstrated good activity against Rhizoctonia solani, a common plant pathogen .

- Anticancer Activity : Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate is under investigation for its potential anticancer properties. Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

The compound is being explored as a pharmaceutical intermediate . Its derivatives are believed to activate potassium channels (K+ channels), which can be beneficial in treating conditions such as angina pectoris and asthma due to their smooth muscle relaxant properties . Ongoing research aims to elucidate the mechanisms by which these compounds exert their pharmacological effects.

Industry

In industrial applications, Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate is utilized in the production of polymers and advanced materials . The unique chemical properties of benzoxazines make them suitable for use in high-performance materials due to their thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study evaluated various benzoxazine derivatives for their antifungal properties against Rhizoctonia solani. The results indicated that several compounds exhibited significant inhibition rates at concentrations as low as 25 µg/mL. Notably, some derivatives achieved up to 100% inhibition under specific conditions .

| Compound | Inhibition Rate (%) |

|---|---|

| Compound A | 100 |

| Compound B | 89 |

| Compound C | 81 |

Case Study 2: Potassium Channel Activation

Research into the pharmacological effects of benzoxazine derivatives revealed their ability to activate K+ channels. This action was linked to smooth muscle relaxation, suggesting potential therapeutic applications in treating vascular diseases .

| Compound | K+ Channel Activation | Therapeutic Potential |

|---|---|---|

| Compound X | High | Angina Pectoris |

| Compound Y | Moderate | Asthma |

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate:

2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid (CAS 20068-43-3)

Caroxazone (2-Oxo-2H-1,3-benzoxazine-3(4H)-acetamide, CAS 18464-39-6)

Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (Compound 30, from )

(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl benzoxazine acetates ()

Structural and Functional Analysis

Table 1: Comparative Structural and Physicochemical Properties

Key Observations:

Functional Group Impact :

- The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid (CAS 20068-43-3), making it more suitable for organic synthesis and membrane permeability in drug design .

- Caroxazone replaces the ester with an amide group , improving hydrogen-bonding capacity and stability, which is critical for its antidepressant activity .

Core Heterocycle Variations: Compound 30 contains a benzo[b][1,4]oxazinone core instead of the 1,3-benzoxazine, altering ring strain and electronic properties. This may influence reactivity in nucleophilic substitutions .

Biological Activity: Only Caroxazone has well-documented pharmacological use as an antidepressant, demonstrating that minor structural changes (ester → amide) can confer significant bioactivity .

Research Findings and Data

Spectroscopic Comparisons

- ¹H NMR Shifts: The target compound’s ethyl ester group resonates at δ ~4.2 ppm (q) and 1.3 ppm (t), while Caroxazone’s amide proton appears at δ ~6.5–7.5 ppm . Compound 30 shows distinct aromatic protons at δ 6.92–7.46 ppm, reflecting its substituted benzo[b][1,4]oxazinone core .

Biological Activity

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate is an intriguing compound within the benzoxazine family, known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and findings.

Overview of the Compound

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate features a unique heterocyclic structure that contributes to its reactivity and biological potential. Its ability to interact with enzymes and receptors allows for modulation of various biological pathways, making it a candidate for further research in medicinal chemistry and pharmacology.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzoxazine derivatives, including Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate. For instance:

- A series of 1,3-benzoxazine derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell walls, which is more pronounced in gram-positive strains due to their thinner peptidoglycan layer .

| Bacterial Strain | Activity (%) | Remarks |

|---|---|---|

| Staphylococcus aureus | 91% | High efficacy against gram-positive bacteria |

| Escherichia coli | 60% | Moderate efficacy against gram-negative bacteria |

Anticancer Activity

Research has also indicated that certain benzoxazine derivatives exhibit anticancer properties. For example:

- Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate has shown potential in inhibiting cell proliferation in various cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells by modulating specific signaling pathways .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induces apoptosis |

| HCT116 (colon cancer) | 15.0 | Inhibits cell growth |

Antioxidant Activity

The antioxidant capabilities of Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate have been explored through various assays:

- Compounds derived from this class have shown significant activity in scavenging free radicals, comparable to standard antioxidants like ascorbic acid. The DPPH assay results indicated a notable reduction in free radical concentration when treated with these compounds .

| Assay Type | Result | Comparison |

|---|---|---|

| DPPH Scavenging | 78% inhibition | Comparable to ascorbic acid |

| FRAP Assay | 546 µM equivalent | Higher than standard BHT |

The mechanism by which Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound can bind to enzymes, altering their activity and affecting metabolic pathways.

- Receptor Modulation : It may interact with specific receptors involved in cell signaling, leading to changes in cellular responses.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress within cells, contributing to its protective effects against various diseases .

Case Studies

A notable study investigated the cytotoxic effects of Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate on human fibroblast cell lines. The results indicated that at concentrations up to 250 µg/mL, the compound exhibited non-toxic properties while maintaining significant cytotoxicity against cancer cells . This duality highlights its potential as a therapeutic agent with minimal side effects.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate, and how are reaction conditions optimized?

-

Methodological Answer : The compound is typically synthesized via cyclization or esterification reactions. A common approach involves reacting substituted salicylaldehydes with amino precursors, followed by cyclization using reagents like CHCl₃/HCHO (). For example, benzoxazine derivatives are formed by reducing intermediates and cyclizing with ethyl oxalyl monochloride (). Optimization includes controlling temperature (reflux conditions), solvent selection (e.g., ethyl acetate for solubility), and catalyst use (e.g., sulfuric acid in esterification). Purity is monitored via TLC, and recrystallization in methanol is employed for final purification ().

-

Key Data :

| Parameter | Condition/Value | Reference |

|---|---|---|

| Cyclization Reagent | CHCl₃/HCHO | |

| Purification Method | Recrystallization (MeOH) |

Q. Which spectroscopic and structural characterization methods are essential for confirming the compound’s identity and purity?

- Methodological Answer :

-

NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the benzoxazine core and acetate ester group. Key signals include aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl (δ ~170 ppm) ().

-

Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 207.1 for related derivatives) ().

-

X-ray Crystallography : Resolves molecular geometry and confirms bond angles/planarity of the benzoxazine ring. Software like SHELXL refines structural models ().

- Key Data :

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray Crystallography | Bond length: C=O (1.21 Å) | |

| ¹³C NMR | Ester carbonyl: 170 ppm |

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions in NMR splitting may arise from tautomerism or dynamic effects. Strategies include:

-

Variable Temperature NMR : To freeze rotamers or tautomers (e.g., keto-enol equilibria) ().

-

Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and match experimental spectra ().

-

Heteronuclear Correlation (HSQC/HMBC) : Assigns ambiguous proton-carbon couplings ().

- Case Study :

In ethyl 2-oxo-benzoxazine derivatives, enol tautomers show distinct carbonyl shifts. Using HSQC, the enolic proton (δ 12–14 ppm) correlates with adjacent carbons, resolving ambiguities .

- Case Study :

Q. What role does X-ray crystallography play in elucidating molecular geometry, and how are software tools like SHELX applied?

- Methodological Answer : X-ray crystallography determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice). SHELX programs (SHELXL, SHELXS) are used for:

-

Structure Solution : Direct methods (SHELXS) phase diffraction data ().

-

Refinement : SHELXL adjusts atomic positions and thermal parameters using least-squares minimization ().

-

Validation : R-factors (< 0.05) and residual electron density maps assess model accuracy ().

- Key Data :

| Parameter | Value (Example) | Reference |

|---|---|---|

| SHELXL R-factor | 0.052 | |

| Bond Angle (C-N-C) | 120.5° |

Methodological Considerations for Data Contradictions

- Synthetic Yield Variability : Conflicting yields may stem from solvent polarity (ethyl acetate vs. acetone) or catalyst efficiency. Systematic Design of Experiments (DoE) optimizes parameters like temperature and stoichiometry ().

- Pharmacological Activity : Discrepancies in IC₅₀ values (e.g., antidepressant assays) require standardized cell lines (e.g., SH-SY5Y neurons) and controls ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.